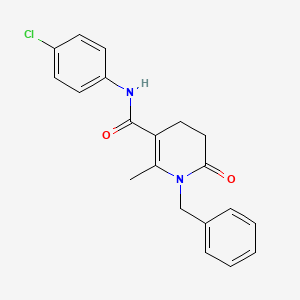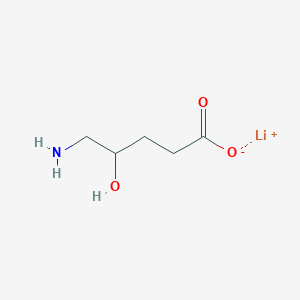
lithium(1+) ion 5-amino-4-hydroxypentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound has a molecular formula of C5H10LiNO3 and a molecular weight of 139.08.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;5-amino-4-hydroxypentanoate typically involves the reaction of 5-amino-4-hydroxypentanoic acid with lithium hydroxide. The reaction is carried out in an aqueous medium at room temperature, resulting in the formation of lithium;5-amino-4-hydroxypentanoate and water as a byproduct .
Industrial Production Methods
Industrial production of lithium;5-amino-4-hydroxypentanoate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
lithium(1+) ion 5-amino-4-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives .
Aplicaciones Científicas De Investigación
lithium(1+) ion 5-amino-4-hydroxypentanoate has a wide range of scientific research applications:
Chemistry: It is used as a versatile small molecule scaffold in organic synthesis.
Biology: The compound is studied for its potential neuroprotective effects and its role in modulating neurotransmitter levels.
Medicine: It has potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease and bipolar disorder.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of lithium;5-amino-4-hydroxypentanoate involves its interaction with various molecular targets and pathways:
Neurotransmitter Modulation: The compound modulates the levels of neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate.
Neuroprotection: It exerts neuroprotective effects by reducing oxidative stress, inhibiting apoptosis, and enhancing autophagy.
Molecular Targets: Key molecular targets include glycogen synthase kinase-3 (GSK-3), inositol monophosphatase, and protein kinase C.
Comparación Con Compuestos Similares
Similar Compounds
Lithium gamma-aminobutyrate: Similar in structure but differs in the position of the hydroxyl group.
Lithium leucine: Another lithium salt with a similar amino acid backbone but different side chain.
Uniqueness
lithium(1+) ion 5-amino-4-hydroxypentanoate is unique due to its specific combination of lithium and the 5-amino-4-hydroxypentanoate moiety, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
lithium;5-amino-4-hydroxypentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.Li/c6-3-4(7)1-2-5(8)9;/h4,7H,1-3,6H2,(H,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCGOOAOVGFULQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(CC(=O)[O-])C(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10LiNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225144-83-0 |
Source


|
| Record name | lithium 5-amino-4-hydroxypentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2404635.png)
![1-Benzhydryl-3-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]urea](/img/structure/B2404636.png)

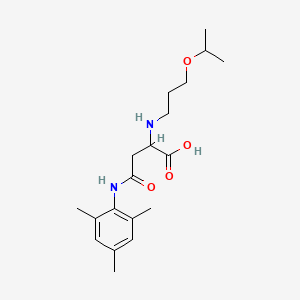
![2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2404641.png)

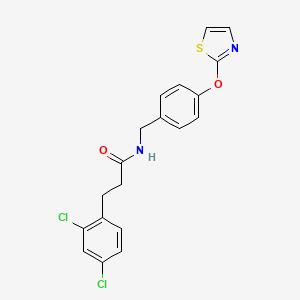
![(Z)-2-(furan-2-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2404645.png)
![6-Cyclopropyl-3-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2404647.png)
![5-{3-[4-(tert-butyl)phenoxy]phenyl}-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione](/img/structure/B2404649.png)

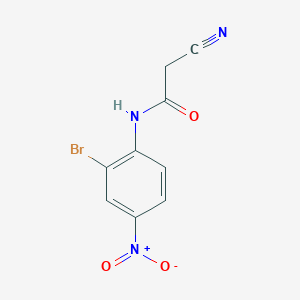
![N-phenyl-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide](/img/structure/B2404656.png)
